molecular formula C14H18O6 B3115149 Diethyl (2-methoxyphenoxy)propanedioate CAS No. 20730-58-9

Diethyl (2-methoxyphenoxy)propanedioate

Cat. No.: B3115149
CAS No.: 20730-58-9
M. Wt: 282.29 g/mol
InChI Key: QPUXZGQASDDLMQ-UHFFFAOYSA-N
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Description

Diethyl (2-methoxyphenoxy)propanedioate is an organic compound with the molecular formula C14H18O6. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by diethyl and 2-methoxyphenoxy groups. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (2-methoxyphenoxy)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the 2-methoxyphenol .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl (2-methoxyphenoxy)propanedioate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl (2-methoxyphenoxy)propanedioate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can undergo various reactions, including alkylation, acylation, and condensation, leading to the formation of diverse chemical products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

  • Diethyl propanedioate (diethyl malonate)
  • Diethyl (2-methylphenoxy)propanedioate
  • Diethyl (2-ethoxyphenoxy)propanedioate

Comparison: Diethyl (2-methoxyphenoxy)propanedioate is unique due to the presence of the 2-methoxyphenoxy group, which imparts distinct chemical properties compared to its analogs. For instance, the methoxy group can influence the compound’s reactivity, solubility, and overall stability, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

diethyl 2-(2-methoxyphenoxy)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-4-18-13(15)12(14(16)19-5-2)20-11-9-7-6-8-10(11)17-3/h6-9,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUXZGQASDDLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6.9 g (0.3 mole) of sodium pellets dissolved in 400 ml of absolute ethanol was successively added a solution of 37.9 g (0.305 mole) of guaiacol in 50 ml of ethanol followed by a solution of 68.1 g (0.35 mole) of diethylchloromalonate in 50 ml of ethanol. The mixture was heated at reflux for 28 hr and then stirred at ambient temperature for 3 days. The mixture was filtered and the filtrate was concentrated. The residue was partitioned between salt water and ethyl ether. The layers were separated and the aqueous layer was extracted twice with 150 ml portions of ethyl ether. The combined organic layers were washed with brine, dried (sodium sulfate0 and concentrated to give a yellow oil. The oil was subjected to vacuum distillation and 66.6 g (79%) of the title compound was collected as a clear oil, bp 136°-153° C. at 0.3 mm.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
68.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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